2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
Overview
Description
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a morpholine group, a cyano group, and a sulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. This reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-tumor activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response. Additionally, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar structure but with an amino group instead of a sulfanyl group.
4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione: This compound contains a cyclopenta[c]pyridine moiety and exhibits similar biological activities.
Uniqueness
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-8-10-2-1-3-14-12(10)18-9-11(16)15-4-6-17-7-5-15/h1-3H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUJXWFJUMXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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